4-(Aminomethyl)hexane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Aminomethyl)hexane-1,4-diol” is a chemical compound with the molecular formula C7H17NO2. It is also known by its CAS number 1214839-01-6. The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of such compounds often involves multi-step pathways. For example, the synthesis of meso-3,4-hexanediol from 3-hexyne can occur by more than one multi-step pathway . One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 147.22 g/mol . It has three hydrogen bond donors and acceptors each, and five rotatable bonds . Its exact mass and monoisotopic mass are 147.125928785 g/mol . The topological polar surface area is 66.5 Ų .Scientific Research Applications
Synthesis and Pharmacological Activity
4-(Aminomethyl)hexane-1,4-diol is a compound used in the synthesis of various pharmacologically active substances. For instance, it has been used in the synthesis of 1,6-bisaryl-2,5-bis(aminomethyl)-1,6-hexanedione dihydrochlorides. These compounds were studied for their stability, and their structures were confirmed by IR and H NMR spectroscopic data, illustrating the compound's utility in developing pharmacologically active substances (Agababyan et al., 2002).
Chemical Synthesis and Desymmetrization
The compound has also been pivotal in chemical synthesis processes. One study utilized the enantiomerically pure C(2)-symmetrical hexa-1,5-diene-3,4-diol, closely related to 4-(Aminomethyl)hexane-1,4-diol, for selective monopropargylation. The resulting products underwent ring-closing enyne metathesis to yield dihydropyrans as single stereoisomers, highlighting its role in desymmetrization processes and the creation of complex molecular structures (Schmidt & Staude, 2009).
Gabriel Synthesis and Derivatization
Another notable application is in Gabriel synthesis, where hexakis(aminomethyl)benzene, a derivative of 4-(Aminomethyl)hexane-1,4-diol, was synthesized and further derivatized to create hexakis-amides and hexakis-tosylamide. This process yielded compounds with high solubility in non-polar organic solvents and demonstrated characteristic solubilities in organic solvents, proving its utility in producing hexa-substituted functional molecules (Masuda et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound, hexane, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation and may cause drowsiness or dizziness . It is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure if inhaled . It is toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
4-(aminomethyl)hexane-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-2-7(10,6-8)4-3-5-9/h9-10H,2-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIVVBANGQHOKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCO)(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)hexane-1,4-diol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.